Cas no 4703-33-7 (2-(4-Methylbenzenesulfonamido)-4-(methylsulfanyl)butanoic Acid)
2-(4-Methylbenzenesulfonamido)-4-(methylsulfanyl)butanoic Acid Chemical and Physical Properties
Names and Identifiers
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- Methionine, N-[(4-methylphenyl)sulfonyl]-
- 2-[(4-methylphenyl)sulfonylamino]-4-methylsulfanylbutanoate
- N-(P-TOLUENESULFONYL)-D,L-METHIONINE
- 2-[[(4-METHYLPHENYL)SULFONYL]AMINO]-4-(METHYLTHIO)BUTANOIC ACID
- AURORA 584
- N-(p-tosyl)-DL-methionine
- N-(toluene-4-sulfonyl)-methionine
- N-(Toluol-4-sulfonyl)-methionin
- N-Tosyl-DL-methionin
- N-TOSYL-DL-METHIONINE
- SALOR-INT L101184-1EA
- TIMTEC-BB SBB009906
- 2-(4-Methylbenzenesulfonamido)-4-(methylsulfanyl)butanoic Acid
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- Inchi: 1S/C12H17NO4S2/c1-9-3-5-10(6-4-9)19(16,17)13-11(12(14)15)7-8-18-2/h3-6,11,13H,7-8H2,1-2H3,(H,14,15)
- InChI Key: WURIPAYKVUIDHJ-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1)(NC(C(=O)O)CCSC)(=O)=O
Computed Properties
- Exact Mass: 302.05218
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 378
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: -1
- XLogP3: 2.5
- Topological Polar Surface Area: 86.3
Experimental Properties
- Color/Form: Gray white or light beige crystalline powder
- Density: 1.3489 (rough estimate)
- Melting Point: 105-108 °C
- Refractive Index: 1.6280 (estimate)
- PSA: 86.3
- LogP: 2.95130
- Solubility: Insoluble in water
2-(4-Methylbenzenesulfonamido)-4-(methylsulfanyl)butanoic Acid Security Information
- Hazard Category Code: 36/37/38
- Safety Instruction: 24/25-37/39-26
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Hazardous Material Identification:
- Risk Phrases:R36/37/38
2-(4-Methylbenzenesulfonamido)-4-(methylsulfanyl)butanoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B489750-5mg |
2-(4-Methylbenzenesulfonamido)-4-(methylsulfanyl)butanoic Acid |
4703-33-7 | 5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B489750-10mg |
2-(4-Methylbenzenesulfonamido)-4-(methylsulfanyl)butanoic Acid |
4703-33-7 | 10mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B489750-50mg |
2-(4-Methylbenzenesulfonamido)-4-(methylsulfanyl)butanoic Acid |
4703-33-7 | 50mg |
$ 95.00 | 2022-06-07 | ||
| Enamine | EN300-16022-0.05g |
2-(4-methylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid |
4703-33-7 | 98% | 0.05g |
$64.0 | 2023-02-09 | |
| Enamine | EN300-16022-0.1g |
2-(4-methylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid |
4703-33-7 | 98% | 0.1g |
$66.0 | 2023-02-09 | |
| Enamine | EN300-16022-0.25g |
2-(4-methylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid |
4703-33-7 | 98% | 0.25g |
$92.0 | 2023-02-09 | |
| Enamine | EN300-16022-0.5g |
2-(4-methylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid |
4703-33-7 | 98% | 0.5g |
$175.0 | 2023-02-09 | |
| Enamine | EN300-16022-1.0g |
2-(4-methylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid |
4703-33-7 | 98% | 1g |
$0.0 | 2023-06-08 | |
| Enamine | EN300-16022-2.5g |
2-(4-methylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid |
4703-33-7 | 98% | 2.5g |
$503.0 | 2023-02-09 | |
| Enamine | EN300-16022-5.0g |
2-(4-methylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid |
4703-33-7 | 98% | 5.0g |
$743.0 | 2023-02-09 |
2-(4-Methylbenzenesulfonamido)-4-(methylsulfanyl)butanoic Acid Suppliers
2-(4-Methylbenzenesulfonamido)-4-(methylsulfanyl)butanoic Acid Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 2-(4-Methylbenzenesulfonamido)-4-(methylsulfanyl)butanoic Acid
Introduction to 2-(4-Methylbenzenesulfonamido)-4-(methylsulfanyl)butanoic Acid (CAS No. 4703-33-7)
2-(4-Methylbenzenesulfonamido)-4-(methylsulfanyl)butanoic Acid, identified by its CAS number 4703-33-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to a class of molecules characterized by the presence of both sulfonamide and thioether functional groups, which endow it with unique chemical properties and potential biological activities. The structural arrangement of this molecule, featuring a 4-methylbenzenesulfonamido moiety linked to a methylsulfanyl-substituted butanoic acid backbone, makes it a promising candidate for further exploration in drug discovery and material science applications.
The synthesis and characterization of 2-(4-Methylbenzenesulfonamido)-4-(methylsulfanyl)butanoic Acid have been subjects of considerable interest in recent years. The introduction of the sulfonamide group at the para position of the methylbenzene ring enhances the compound's solubility in polar solvents while also providing a site for potential interactions with biological targets. Meanwhile, the methylsulfanyl group at the terminal position of the butanoic acid chain contributes to the molecule's overall reactivity and stability, making it suitable for various chemical modifications.
In the realm of pharmaceutical research, compounds containing sulfonamide moieties are well-documented for their broad spectrum of biological activities. These include antimicrobial, anti-inflammatory, and antiviral properties, among others. The presence of a 4-methylbenzenesulfonamido group in 2-(4-Methylbenzenesulfonamido)-4-(methylsulfanyl)butanoic Acid suggests that it may exhibit similar pharmacological effects. Furthermore, the methylsulfanyl-substituted butanoic acid moiety could serve as a pharmacophore for modulating enzyme activity or receptor binding.
Recent studies have highlighted the importance of sulfonamide derivatives in developing novel therapeutic agents. For instance, modifications to the sulfonamide core have led to the discovery of new antibiotics and anticonvulsants. The structural features of 2-(4-Methylbenzenesulfonamido)-4-(methylsulfanyl)butanoic Acid position it as a valuable scaffold for further derivatization and optimization. Researchers are exploring its potential in designing molecules that can interact with specific biological pathways, thereby addressing unmet medical needs.
The chemical properties of this compound also make it relevant in material science applications. The sulfonamide group can participate in hydrogen bonding interactions, which are crucial for designing polymers and coatings with enhanced adhesion or barrier properties. Additionally, the methylsulfanyl group may contribute to thermal stability and resistance to degradation under various environmental conditions. These attributes are particularly valuable in industrial applications where performance under extreme conditions is essential.
In conclusion, 2-(4-Methylbenzenesulfonamido)-4-(methylsulfanyl)butanoic Acid (CAS No. 4703-33-7) represents a fascinating compound with diverse potential applications. Its unique structural features, combining a sulfonamide moiety with a thioether-substituted carboxylic acid group, open up avenues for exploration in both pharmaceuticals and materials science. As research continues to uncover new synthetic pathways and biological activities, this compound is poised to play a significant role in advancing scientific knowledge and technological innovation.
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